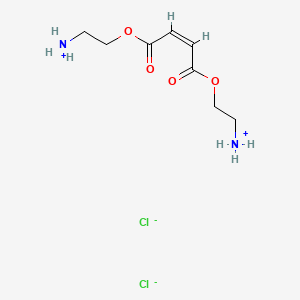

Bis(2-aminoethyl)fumarate dihydrochloride

Description

Evolution of Fumarate (B1241708) Derivatives in Chemical Biology and Materials Science Research

Fumaric acid and its derivatives have a long and storied history in chemistry and biology, evolving from a simple metabolic intermediate to a versatile building block for a wide range of advanced materials and therapeutics. researchgate.netresearchgate.net Fumarate is a key component of the citric acid cycle (Krebs cycle), a fundamental process in cellular respiration for energy production in all aerobic organisms. researchgate.net This biological origin underscores the inherent biocompatibility and biodegradability of materials derived from it.

In the realm of chemical biology and medicine, fumaric acid esters (FAEs) have been successfully developed as therapeutic agents. Dimethyl fumarate (DMF), the methyl ester of fumaric acid, is a prominent example, approved for the treatment of autoimmune conditions such as psoriasis and relapsing-remitting multiple sclerosis (RRMS). researchgate.netnih.gov The therapeutic efficacy of FAEs is attributed to their anti-inflammatory, immunomodulatory, and anti-oxidative properties. researchgate.netnih.gov

In materials science, the carbon-carbon double bond in the fumarate moiety makes it an excellent monomer for polymerization. This has led to the development of a diverse class of biodegradable polymers. One of the most significant areas of application is in tissue engineering, where fumarate-based polymers are used to create scaffolds that support cell growth and tissue regeneration. researchgate.net These materials are prized for their ability to degrade into non-toxic, metabolizable products. The versatility of fumarate chemistry allows for the synthesis of a wide array of polymers with tunable mechanical properties and degradation rates, suitable for applications ranging from bone regeneration to soft tissue engineering. researchgate.net

Table 1: Applications of Key Fumarate Derivatives in Research This table is interactive and can be sorted by clicking on the headers.

| Compound/Derivative Class | Field of Application | Key Research Findings |

|---|---|---|

| Dimethyl Fumarate (DMF) | Medicine / Immunology | Approved for treatment of psoriasis and multiple sclerosis; exhibits anti-inflammatory and immunomodulatory effects. researchgate.netresearchgate.netnih.gov |

| Fumaric Acid Esters (FAEs) | Biomaterials / Drug Delivery | Used to fabricate biodegradable scaffolds for tissue engineering and as components in drug delivery vehicles. researchgate.net |

| Poly(propylene fumarate) (PPF) | Tissue Engineering | A widely studied biodegradable and crosslinkable polymer for bone tissue engineering applications. |

| Fumarate-based MOFs | Materials Science | Used as components in Metal-Organic Frameworks (MOFs) for applications in catalysis and polymer composites. |

Overview of Amine-Functionalized Fumarate Esters in Scientific Inquiry

The functionalization of fumarate esters with amine groups represents a strategic approach to creating monomers that can produce cationic or reactive polymers. The introduction of primary or secondary amines imparts a positive charge at physiological pH, a feature that is highly sought after in biomedical applications. Cationic polymers are of significant interest for their ability to interact with negatively charged biological molecules such as nucleic acids (DNA, RNA) and the surfaces of cells.

This electrostatic interaction is the basis for their investigation in non-viral gene delivery, where the cationic polymer can complex with and condense genetic material, facilitating its entry into cells. Furthermore, the amine groups serve as versatile chemical handles for further modification. They can be used to attach targeting ligands, imaging agents, or other functional molecules to the polymer backbone, leading to the creation of sophisticated, multi-functional biomaterials.

For instance, research into related structures like bis(amino acid) fumarates has shown they can act as low molecular weight gelators, forming supramolecular hydrogels through non-covalent interactions. researchgate.net These gels can then be polymerized, creating cross-linked networks. researchgate.net Similarly, related diamines such as Bis(2-aminoethyl)terephthalamide have been used to synthesize novel high-performance polyamideimides, demonstrating the utility of amine-containing monomers in creating advanced polymers. nih.gov The synthesis of amine-functionalized esters can be achieved through various established organic chemistry routes, allowing for precise control over the final molecular architecture. researchgate.netyoutube.com

Research Trajectories and Current Academic Significance of Bis(2-aminoethyl)fumarate Dihydrochloride (B599025)

While detailed research findings on Bis(2-aminoethyl)fumarate dihydrochloride are not widely published, its molecular structure provides a clear indication of its potential research trajectories and academic significance. The compound can be viewed as a promising candidate for the synthesis of novel, functional, and biodegradable polymers and hydrogels.

Key Structural Features and Their Implications:

Fumarate Core: The unsaturated ester backbone offers a site for free-radical polymerization or Michael addition reactions, enabling the formation of linear polymers or cross-linked networks. The ester linkages are susceptible to hydrolysis, imparting biodegradability to the resulting materials.

Primary Amine Groups: The terminal aminoethyl groups are particularly significant. At neutral pH, these amines would be protonated, creating a cationic monomer. Polymers synthesized from this monomer would be polycationic, making them suitable for applications requiring interaction with anionic species, such as gene delivery or as antimicrobial agents. These primary amines also provide reactive sites for post-polymerization modification, allowing for the covalent attachment of drugs, peptides, or other bioactive molecules.

Dihydrochloride Salt: This form ensures that the compound is a stable, crystalline solid with enhanced water solubility, which is advantageous for its use in aqueous polymerization systems and biological applications.

The academic significance of this compound lies in its potential to serve as a versatile building block for creating "smart" or functional biomaterials. Potential research directions include its use as a monomer to synthesize:

Cationic Hydrogels: For controlled drug release, where the gel network can respond to pH changes, or for encapsulating cells in tissue engineering scaffolds. nih.gov

Gene Delivery Vectors: The resulting polycations could be explored for their ability to condense DNA or siRNA into nanoparticles for therapeutic delivery.

Biodegradable Polyampholytes: By reacting the amine groups with other monomers, polymers with both positive and negative charges could be created, leading to materials with unique solution properties and responsiveness.

Table 2: Physicochemical Properties of Bis(2-aminoethyl)fumarate Data inferred from the compound's structure and related chemical principles.

| Property | Value / Description |

|---|---|

| Molecular Formula | C₈H₁₆Cl₂N₂O₄ |

| Compound Name | bis(2-aminoethyl) (E)-but-2-enedioate dihydrochloride |

| Monoisotopic Mass | 274.0487 g/mol |

| Key Functional Groups | Fumarate Ester, Primary Amine (x2), Dihydrochloride Salt |

| Potential Applications | Monomer for cationic polymers, hydrogel synthesis, biomaterials for drug/gene delivery. |

| Key Features | Biodegradable backbone, cationic functionality, water-soluble salt form. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4126-70-9 |

|---|---|

Molecular Formula |

C8H16Cl2N2O4 |

Molecular Weight |

275.13 g/mol |

IUPAC Name |

2-[(Z)-4-(2-azaniumylethoxy)-4-oxobut-2-enoyl]oxyethylazanium;dichloride |

InChI |

InChI=1S/C8H14N2O4.2ClH/c9-3-5-13-7(11)1-2-8(12)14-6-4-10;;/h1-2H,3-6,9-10H2;2*1H/b2-1-;; |

InChI Key |

HKVQFEGQRZMCOC-UAIGNFCESA-N |

Isomeric SMILES |

C(COC(=O)/C=C\C(=O)OCC[NH3+])[NH3+].[Cl-].[Cl-] |

Canonical SMILES |

C(COC(=O)C=CC(=O)OCC[NH3+])[NH3+].[Cl-].[Cl-] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Modification Strategies for Bis 2 Aminoethyl Fumarate Dihydrochloride

Rational Design and Synthesis of Bis(2-aminoethyl)fumarate Dihydrochloride (B599025)

The synthesis of bis(2-aminoethyl)fumarate dihydrochloride is a multi-step process that requires careful consideration of reaction conditions to ensure high purity and yield. The core of the synthesis involves the esterification of fumaric acid with two equivalents of 2-aminoethanol, followed by the formation of the dihydrochloride salt.

Esterification and Amine Protection/Deprotection Methodologies

A direct esterification of fumaric acid with 2-aminoethanol is challenging due to the competing reaction of the amino group with the carboxylic acid, leading to amide formation and polymerization. To circumvent this, a protection/deprotection strategy for the amine functionality is typically employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group of 2-aminoethanol due to its stability under esterification conditions and its relatively straightforward removal.

The synthesis commences with the protection of 2-aminoethanol. The reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine yields N-(tert-butoxycarbonyl)-2-aminoethanol (Boc-2-aminoethanol). This protected amino alcohol can then be esterified with fumaric acid.

The esterification can be achieved through several methods. One common approach is the Fischer-Speier esterification, which involves reacting fumaric acid with an excess of Boc-2-aminoethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product by removing the water formed during the reaction.

Alternatively, the reaction can be carried out using fumaroyl chloride, the acid chloride of fumaric acid. Fumaroyl chloride is highly reactive and readily reacts with Boc-2-aminoethanol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated. This method generally proceeds under milder conditions than Fischer esterification.

Once the diester, bis(2-(tert-butoxycarbonylamino)ethyl) fumarate (B1241708), is synthesized and purified, the Boc protecting groups are removed. This deprotection is typically achieved by treating the diester with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent like dioxane or methanol. fishersci.co.ukjk-sci.com The use of hydrochloric acid in this step has the added advantage of directly forming the desired this compound salt.

Table 1: Key Steps in the Synthesis of this compound via Amine Protection

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Protection | 2-Aminoethanol, Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | N-(tert-butoxycarbonyl)-2-aminoethanol (Boc-2-aminoethanol) |

| 2. Esterification | Fumaric acid, Boc-2-aminoethanol | Sulfuric acid or Fumaroyl chloride/Pyridine | Bis(2-(tert-butoxycarbonylamino)ethyl) fumarate |

| 3. Deprotection/Salt Formation | Bis(2-(tert-butoxycarbonylamino)ethyl) fumarate | Hydrochloric acid | This compound |

One-Pot Synthetic Approaches and Process Optimization

For industrial-scale production, one-pot syntheses are highly desirable as they reduce the number of unit operations, minimize waste, and can lead to lower costs. A potential one-pot approach for this compound could involve the direct reaction of fumaric acid or its derivative with a protected 2-aminoethanol, followed by in-situ deprotection and salt formation without isolating the intermediate diester.

Process optimization would focus on several key parameters. For the esterification step, optimizing the catalyst type and loading, reaction temperature, and water removal method (e.g., azeotropic distillation) is crucial for maximizing the yield and minimizing reaction time. In the deprotection step, the concentration of the acid and the reaction time need to be carefully controlled to ensure complete removal of the Boc groups without causing degradation of the fumarate ester. Solvent selection is also critical; it must be suitable for all reaction steps and facilitate easy product isolation. For instance, a solvent that allows for both the esterification and the subsequent precipitation of the dihydrochloride salt upon addition of HCl would be ideal. google.com

Further optimization could involve exploring alternative protecting groups that might offer advantages in terms of cost or ease of removal. The use of continuous flow reactors could also be investigated to improve heat and mass transfer, leading to better control over the reaction and potentially higher yields and purity. nih.govresearchgate.net

Strategies for Purity Enhancement and Impurity Profiling in Research Synthesis

Ensuring the high purity of this compound is critical for its intended applications. Common impurities can arise from incomplete reactions, side reactions, or degradation of the product. Impurity profiling, the identification and quantification of these impurities, is therefore an essential part of the synthetic process. jk-sci.comrug.nlthermofisher.com

Potential organic impurities include the monoesterified product, unreacted fumaric acid, and residual protected amine. Side products from the esterification, such as ethers formed from the amino alcohol, could also be present. During deprotection, incomplete removal of the Boc group would result in the corresponding mono- or di-Boc protected impurities. Degradation products could include maleic acid derivatives if isomerization of the fumarate double bond occurs. Inorganic impurities may include residual catalysts and salts.

Several analytical techniques are employed for impurity profiling, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com

Strategies for purity enhancement primarily involve crystallization and chromatographic techniques. Recrystallization from a suitable solvent system is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and is typically determined empirically to find a system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble. Activated carbon treatment can be used to remove colored impurities. researchgate.net For impurities that are difficult to remove by crystallization, column chromatography may be necessary, although this is less practical on a large scale.

Table 2: Potential Impurities and Corresponding Analytical Methods

| Impurity Type | Specific Examples | Analytical Method(s) |

| Organic Impurities | Monoester of fumaric acid, Unreacted fumaric acid, N-Boc-2-aminoethanol, Maleic acid diester | HPLC, GC-MS, NMR |

| Process-Related Impurities | Residual solvents, Residual catalysts | GC-MS, ICP-MS |

| Degradation Products | Products of hydrolysis or isomerization | HPLC, LC-MS |

Derivatization and Structural Analogue Generation of this compound

The presence of two primary amino groups and the fumarate backbone in this compound offers multiple sites for chemical modification, allowing for the generation of a diverse range of structural analogues with potentially new properties.

Synthesis of Novel Fumarate Esters and Amide Derivatives

The ester groups of bis(2-aminoethyl)fumarate can be modified through transesterification. By reacting the parent compound with a different alcohol in the presence of a suitable catalyst, novel fumarate esters with varied alkyl or aryl groups can be synthesized. This allows for the tuning of properties such as solubility and bioavailability.

More significantly, the primary amino groups are readily available for derivatization to form amides. Reaction of this compound (or its free base form) with acyl chlorides or carboxylic acid anhydrides in the presence of a base will yield the corresponding N,N'-diacylated derivatives. This approach allows for the introduction of a wide variety of functional groups. For example, acylation with long-chain fatty acid chlorides would increase lipophilicity, while reaction with a carboxylic acid containing a polyethylene glycol (PEG) chain could enhance water solubility.

Furthermore, the amino groups can react with isocyanates to form urea derivatives or with sulfonyl chlorides to produce sulfonamides, further expanding the library of possible derivatives.

Table 3: Examples of Derivatization Reactions at the Amino Groups

| Reagent | Functional Group Introduced | Derivative Class |

| Acyl Chloride (R-COCl) | Acyl group (R-CO-) | Amide |

| Carboxylic Anhydride (B1165640) ((RCO)₂O) | Acyl group (R-CO-) | Amide |

| Isocyanate (R-NCO) | Carbamoyl group (R-NH-CO-) | Urea |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl group (R-SO₂-) | Sulfonamide |

Modification of Aminoethyl Moieties for Functional Diversification

The aminoethyl side chains of this compound can be modified to introduce diverse functionalities. One common modification is N-alkylation, which can be achieved by reacting the primary amino groups with alkyl halides. This reaction can be controlled to yield secondary or tertiary amines, depending on the stoichiometry and reaction conditions. google.com For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is another effective method for introducing alkyl groups.

These modifications can be used to attach a wide range of functional moieties. For example, alkylation with a halo-functionalized molecule can introduce a terminal group that can be used for further conjugation, such as attaching the molecule to a polymer or a biomolecule. The introduction of different alkyl groups can also modulate the steric and electronic properties of the molecule, which could influence its biological activity.

Cross-linking reactions represent another avenue for functional diversification. The two primary amino groups can react with bifunctional cross-linking agents, such as glutaraldehyde or diepoxides, to form larger, potentially polymeric structures. This could be useful in the development of hydrogels or other materials where the fumarate moiety is incorporated into a larger network.

The ability to perform these modifications allows for the rational design of analogues of this compound with tailored properties for specific applications in materials science and medicinal chemistry.

Research on Metal Complexation and Coordination Chemistry of this compound Remains an Emerging Field

The exploration of this compound as a ligand in coordination chemistry is a specialized area of research. While extensive literature exists on the metal complexes of structurally related compounds, such as Schiff bases and other amino-containing ligands, detailed studies focusing specifically on the metal complexation and coordination chemistry of this compound are not widely available in the public domain.

The structure of Bis(2-aminoethyl)fumarate suggests its potential to act as a versatile chelating agent for various metal ions. The presence of two primary amino groups and the fumarate backbone offers multiple potential coordination sites. The amino groups can act as Lewis bases, donating their lone pair of electrons to a metal center, while the carboxylate groups of the fumarate moiety could also participate in coordination, potentially leading to the formation of mononuclear or polynuclear metal complexes.

Research into analogous systems provides a foundation for predicting the coordination behavior of this compound. For instance, studies on metal complexes with ligands containing aminoethyl moieties, such as tris(2-aminoethyl)amine (tren), demonstrate the strong coordinating ability of the amino groups, often leading to stable octahedral or trigonal bipyramidal complexes with transition metals. Similarly, the coordination chemistry of dicarboxylates, like fumarate, has been extensively studied, revealing a variety of bridging modes that can lead to the formation of coordination polymers and metal-organic frameworks.

The combination of both amino and carboxylate functionalities in this compound presents intriguing possibilities for the design of novel coordination compounds with unique structural features and potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. However, without dedicated research specifically investigating the reactions of this compound with different metal salts, its coordination preferences, and the characterization of the resulting complexes, any discussion on its metal complexation remains speculative.

Further experimental work is necessary to elucidate the coordination chemistry of this compound. Such research would typically involve the synthesis of its metal complexes, followed by thorough characterization using techniques like single-crystal X-ray diffraction, infrared and UV-Vis spectroscopy, and magnetic susceptibility measurements. These studies would provide concrete evidence of its coordination modes, the geometry of the resulting metal complexes, and their physicochemical properties. The absence of such published data underscores a gap in the current body of chemical literature.

Structural Elucidation and Advanced Spectroscopic/crystallographic Studies

Crystallographic Analysis of Bis(2-aminoethyl)fumarate Dihydrochloride (B599025) and its Salts

Crystallographic studies are indispensable for determining the precise atomic arrangement of a compound in its solid state. For Bis(2-aminoethyl)fumarate dihydrochloride, such analyses provide a definitive map of its structure, including the conformation of the molecule and the intricate network of interactions that govern its crystal packing.

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. rigaku.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com This pattern is a direct consequence of the crystal's internal lattice structure, and its mathematical analysis via Fourier transform yields an electron density map, from which the positions of individual atoms can be resolved. rigaku.com

For this compound, SCXRD would provide precise data on bond lengths, bond angles, and torsion angles. This allows for the unambiguous determination of the conformation of the bis(2-aminoethyl)fumarate cation and the relative positions of the chloride counter-ions. The data generated from such an analysis is typically presented in a crystallographic information file (CIF), which includes key parameters.

While specific experimental data for this compound is not publicly available, the table below illustrates the typical crystallographic data obtained from an SCXRD experiment on a related fumarate (B1241708) salt, Bis(2-amino-5-bromopyridinium) fumarate dihydrate. nih.gov

| Parameter | Illustrative Value (for a related compound) |

| Chemical Formula | 2C₅H₆BrN₂⁺·C₄H₂O₄²⁻·2H₂O |

| Formula Weight | 498.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3717 |

| b (Å) | 16.5354 |

| c (Å) | 6.7846 |

| β (°) | 90.35 |

| Volume (ų) | 1664.2 |

| Z (molecules/unit cell) | 4 |

Note: This data is for Bis(2-amino-5-bromopyridinium) fumarate dihydrate and serves only as an example of typical SCXRD output. nih.gov

Solid-State Features and Hydrogen Bonding Networks

The solid-state structure of a salt is heavily influenced by non-covalent interactions, particularly hydrogen bonds. nih.gov In the case of this compound, the protonated amino groups (-NH₃⁺) are strong hydrogen bond donors, while the oxygen atoms of the fumarate carboxylate groups and the chloride anions are effective hydrogen bond acceptors.

This arrangement facilitates the formation of a complex and stable three-dimensional hydrogen-bonding network. The expected interactions would include:

N-H···O bonds: Between the ammonium (B1175870) groups and the carboxylate oxygen atoms of the fumarate moiety.

N-H···Cl bonds: Between the ammonium groups and the chloride anions.

Polymorphism and Crystal Engineering in Fumarate Salts

Polymorphism is the capacity of a substance to exist in multiple distinct crystalline forms, each possessing a different arrangement of molecules in the crystal lattice. ub.eduresearchgate.net These different polymorphs, while chemically identical, can exhibit varied physicochemical properties such as solubility, melting point, and stability. researchgate.net The study and control of polymorphism are central to the field of crystal engineering.

Fumarate salts are widely used in the pharmaceutical industry, and understanding their polymorphic behavior is critical. nih.gov The formation of different crystalline forms, including polymorphs, solvates (where solvent molecules are incorporated into the crystal lattice), and hydrates, is a common phenomenon. nih.govacs.org The specific polymorph obtained can often be controlled by varying crystallization conditions like the choice of solvent, temperature, and rate of cooling. nih.gov

Crystal engineering principles are applied to design new solid forms with desired properties. For fumarate salts, this involves leveraging the predictable geometry of the fumarate dianion and its capacity for strong hydrogen bonding to build robust supramolecular structures. By carefully selecting the counter-ion, it is possible to modulate the resulting crystal structure and its properties.

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques provide complementary information to crystallographic methods. They probe the energy levels of molecules and can confirm structural features, identify functional groups, and provide insight into the molecule's behavior in different environments (e.g., in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.

For this compound, ¹H NMR would be used to identify all unique proton environments. Key expected signals would include:

A singlet for the two equivalent olefinic protons (C=CH) of the fumarate backbone.

Two triplet signals corresponding to the two inequivalent methylene (B1212753) groups (-CH₂-) of the aminoethyl chains, showing coupling to each other.

A broad signal for the amine protons (-NH₃⁺).

¹³C NMR spectroscopy would similarly be used to identify all unique carbon atoms, including the carbonyl carbon of the ester, the olefinic carbons, and the two methylene carbons of the ethyl groups. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed for unambiguous assignment of these signals by establishing connectivity between protons and carbons.

The table below presents a hypothetical set of NMR assignments for this compound, illustrating the type of data obtained from such an analysis.

| Atom | Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -C(H ₂)-N- | ¹H NMR | ~3.4 - 3.6 | Triplet (t) |

| -O-C(H ₂)- | ¹H NMR | ~4.3 - 4.5 | Triplet (t) |

| C=(CH )- | ¹H NMR | ~6.8 - 7.0 | Singlet (s) |

| -N H₃⁺ | ¹H NMR | ~8.0 - 8.5 | Broad (br) |

| -C H₂-N- | ¹³C NMR | ~38 - 40 | - |

| -O-C H₂- | ¹³C NMR | ~62 - 64 | - |

| C=C H- | ¹³C NMR | ~133 - 135 | - |

| -C =O | ¹³C NMR | ~165 - 167 | - |

Note: This is a predictive table based on typical chemical shifts for similar functional groups and does not represent experimentally verified data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification and for confirming molecular structure. researchgate.netyoutube.com While IR spectroscopy depends on a change in the molecule's dipole moment during a vibration, Raman spectroscopy relies on a change in its polarizability. ksu.edu.sa

For this compound, key vibrational modes would be associated with its ester, alkene, and protonated amine functionalities.

C=O Stretch: A strong absorption in the IR spectrum, typically around 1720 cm⁻¹, is characteristic of the ester carbonyl group.

C=C Stretch: The symmetric fumarate double bond would give rise to a strong band in the Raman spectrum around 1650 cm⁻¹.

N-H Bending: The protonated amine groups (-NH₃⁺) would show characteristic bending vibrations in the IR spectrum in the 1600-1500 cm⁻¹ region.

C-O Stretch: Ester C-O stretching vibrations typically appear as strong bands in the IR spectrum between 1300 and 1100 cm⁻¹.

N-H Stretching: Broad and strong absorptions in the IR spectrum, typically in the 3000-2500 cm⁻¹ range, are characteristic of ammonium salt N-H stretching. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for the compound.

| Vibrational Mode | Spectroscopy | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | IR | 3000 - 2500 | Strong, Broad |

| C=O Stretch (Ester) | IR | ~1720 | Strong |

| C=C Stretch (Alkene) | Raman | ~1650 | Strong |

| N-H Bend (Ammonium) | IR | 1600 - 1500 | Medium-Strong |

| C-O Stretch (Ester) | IR | 1300 - 1100 | Strong |

Note: This table is predictive and based on established group frequencies. nih.govcore.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for the free base, Bis(2-aminoethyl)fumarate, is C₈H₁₄N₂O₄. The calculated monoisotopic mass for this compound is 202.09535 Da. uni.lu The addition of two hydrochloride molecules results in the dihydrochloride salt, with a corresponding increase in molecular weight.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Bis(2-aminoethyl)fumarate | C₈H₁₄N₂O₄ | 202.09535 uni.lu |

| This compound | C₈H₁₆Cl₂N₂O₄ | 274.0487 |

In the absence of direct experimental evidence for the fragmentation of this compound, a putative fragmentation pathway can be proposed based on the known mass spectral behavior of fumarate esters and molecules containing the 2-aminoethyl group. nih.govlibretexts.orgchemistrynotmystery.comlibretexts.org Upon ionization in the mass spectrometer, the molecular ion of the base compound ([M]+) is expected to be observed. For softer ionization techniques like electrospray ionization (ESI), protonated molecules such as [M+H]⁺ and other adducts are anticipated. uni.lu

Key fragmentation pathways for esters often involve cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.orgchemistrynotmystery.com For fumarate esters specifically, the loss of the alcohol moiety has been noted as a significant fragmentation route. researcher.life In the case of Bis(2-aminoethyl)fumarate, this would correspond to the cleavage of the C-O bond of the ester linkage.

Furthermore, compounds containing an aminoethyl group typically undergo α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. nih.govlibretexts.org This is a dominant fragmentation pathway for aliphatic amines.

Based on these principles, a predicted fragmentation pattern for Bis(2-aminoethyl)fumarate would likely involve the following key steps:

Initial Ionization: Formation of the molecular ion ([C₈H₁₄N₂O₄]⁺˙) or a protonated molecule ([C₈H₁₅N₂O₄]⁺).

Loss of an Aminoethyl Radical: α-cleavage at the ester group, leading to the loss of a ·CH₂CH₂NH₂ radical.

Loss of an Aminoethanol Group: Cleavage of the ester bond with hydrogen rearrangement, resulting in the loss of HOCH₂CH₂NH₂.

Cleavage of the Fumarate Backbone: Fragmentation of the central C=C double bond of the fumarate moiety.

The predicted mass-to-charge ratios (m/z) for various adducts of the base compound, Bis(2-aminoethyl)fumarate, further inform the expected spectral data.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 203.10263 uni.lu |

| [M+Na]⁺ | 225.08457 uni.lu |

| [M-H]⁻ | 201.08807 uni.lu |

| [M+NH₄]⁺ | 220.12917 uni.lu |

It is important to underscore that this fragmentation analysis is predictive and based on the established behavior of related chemical structures. Definitive fragmentation patterns and pathways for this compound would require experimental verification through tandem mass spectrometry (MS/MS) studies.

Computational Chemistry and Theoretical Studies on Bis 2 Aminoethyl Fumarate Dihydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are used to determine stable molecular structures and to analyze the distribution of electrons, which dictates the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the properties of molecules and materials. researchgate.netbritannica.com

Geometry Optimization: For Bis(2-aminoethyl)fumarate dihydrochloride (B599025), DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground-state geometry. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and kinetic stability. unibas.itnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov

HOMO and LUMO Analysis: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov For Bis(2-aminoethyl)fumarate dihydrochloride, calculating the energies and shapes of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A theoretical study would calculate this energy gap to provide insight into the kinetic stability of the this compound molecule.

No specific research findings or data tables for the HOMO, LUMO, or the energy gap of this compound are currently available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. acs.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Predicting Reactivity: In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would visually identify the electron-rich areas, such as around the oxygen atoms of the fumarate (B1241708) carboxyl groups, and the electron-deficient areas, particularly around the protonated amino groups. This provides a clear, intuitive guide to the molecule's reactive sites.

Molecular Dynamics (MD) Simulations and Conformational Studies

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed view of their conformational changes and interactions with their environment.

The biological or chemical function of a flexible molecule like this compound is often determined by its three-dimensional shape, or conformation.

Exploring Conformations: MD simulations would track the atomic trajectories of the molecule over a period of time, revealing the range of accessible conformations. The fumarate core is rigid, but the two aminoethyl side chains can rotate around their single bonds. A simulation would explore the full conformational landscape, identifying the most stable and frequently occurring shapes (conformers) of the molecule. This analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

The behavior of a molecule is significantly influenced by its environment, especially when in a solution.

Modeling Solvation: MD simulations can explicitly model the surrounding solvent molecules (e.g., water) to study solvation effects. For this compound, this would involve simulating the molecule in a box of water molecules and observing the formation and dynamics of the solvation shell. The simulations would show how water molecules arrange themselves around the charged amino groups and the polar fumarate moiety.

Intermolecular Interactions: These simulations are also essential for studying intermolecular interactions. They can quantify the hydrogen bonds formed between the molecule's amine and carboxylate groups and the surrounding water molecules. Furthermore, they can model interactions between multiple this compound molecules, providing insight into aggregation or crystal packing forces.

Detailed research findings and data tables from MD simulations of this compound are not available in the surveyed scientific literature.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are founded on the principle that the structure of a molecule dictates its function and characteristics. mdpi.com By establishing a mathematical relationship between molecular structure and an observable effect, QSAR and QSPR models serve as predictive tools in the fields of medicinal chemistry, materials science, and toxicology. mdpi.comnih.gov

For a compound like this compound, QSAR studies could be hypothetically employed to predict its potential biological activities, such as enzyme inhibition or receptor binding, by comparing its structural features to a dataset of compounds with known activities. Similarly, QSPR models could predict key physicochemical properties like solubility, melting point, or partition coefficient, which are crucial for formulation and development. nih.gov The development of these models involves calculating numerical representations of the molecule, known as descriptors, and using statistical methods to build a predictive equation. nih.govjmaterenvironsci.com

Computational Descriptors and Predictive Modeling for Chemical Activity

The foundation of any QSAR/QSPR model is the transformation of a chemical structure into a set of numerical values, or "descriptors". nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. They can be broadly categorized based on their dimensionality:

1D Descriptors: These are the simplest descriptors, derived from the molecular formula, and include counts of atoms and bonds, and molecular weight.

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices that describe molecular branching, connectivity, and shape. nih.gov

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and steric parameters. chemintelligence.com

4D Descriptors: These extend 3D-QSAR by considering an ensemble of conformations and their interaction fields, providing a more dynamic representation of the molecule. chemintelligence.comacs.org

Once a set of descriptors is calculated for a series of compounds, a predictive model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govjmaterenvironsci.com For this compound, a hypothetical set of descriptors could be calculated to build a model for predicting a specific property, such as its interaction with a target protein.

Table 1: Illustrative Computational Descriptors for this compound

This table presents a hypothetical selection of descriptors that could be calculated for QSAR/QSPR analysis. The values are for illustrative purposes only.

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

| 1D | Molecular Weight | 261.14 | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | 126.8 Ų | The sum of surfaces of polar atoms in a molecule; predicts drug transport properties. |

| 2D | Number of Rotatable Bonds | 8 | The number of bonds that allow free rotation, influencing conformational flexibility. |

| 3D | Molecular Volume | 210.5 ų | The volume occupied by the molecule in its 3D conformation. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | -1.5 | A measure of the molecule's lipophilicity, affecting its absorption and distribution. |

A crucial aspect of modeling is validation, which ensures the model's robustness and predictive power. nih.gov This is typically done by splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on new data. nih.gov The goal is to create a model that is not only statistically sound but also mechanistically interpretable, providing insights into which structural features are key for the desired activity or property. nih.gov

Ligand-Based and Structure-Based Computational Approaches

Computational approaches to predict the biological activity of a molecule like this compound can be broadly divided into two categories: ligand-based and structure-based methods. nih.gov The choice between these approaches depends on the availability of structural information for the biological target of interest. kubinyi.de

Ligand-Based Approaches: These methods are utilized when the three-dimensional structure of the target protein is unknown, but a set of molecules (ligands) with known activity against the target is available. acs.org These approaches rely on the molecular similarity principle, which posits that structurally similar molecules are likely to have similar biological activities. nih.gov Techniques include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the target. ebi.ac.uk

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build a 3D model by aligning a set of active ligands and correlating their 3D steric and electrostatic fields with their biological activity. mdpi.com

Structure-Based Approaches: When the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR, structure-based methods can be employed. kubinyi.denih.gov These methods model the direct interaction between the ligand and its target. nih.gov The primary technique is:

Molecular Docking: This computational method predicts the preferred orientation (pose) of a ligand when bound to a target's binding site. nih.gov A scoring function is then used to estimate the binding affinity. For this compound, docking could be used to explore its potential binding modes within the active site of a target enzyme, helping to rationalize its activity and guide the design of more potent analogues.

Table 2: Comparison of Ligand-Based and Structure-Based Approaches

This table summarizes the key differences and requirements for the two main computational modeling strategies.

| Feature | Ligand-Based Design | Structure-Based Design |

| Primary Requirement | A set of active and inactive ligands. | 3D structure of the biological target. |

| Underlying Principle | Molecular Similarity Principle. | Ligand-target complementarity (shape and chemistry). |

| Key Techniques | Pharmacophore Modeling, 3D-QSAR. | Molecular Docking, Molecular Dynamics. |

| Objective | Identify common features of active molecules. | Predict binding pose and affinity of a ligand to its target. |

| Application Scenario | Target structure is unknown. | Target structure is known. |

Both ligand-based and structure-based methods are powerful tools in computational chemistry. nih.gov They can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and provide valuable insights into the molecular basis of a compound's activity, thereby accelerating the discovery and optimization process. pharmafeatures.comcambridge.org

Preclinical Cellular and Biochemical Mechanism of Action Research of Bis 2 Aminoethyl Fumarate Dihydrochloride

Modulation of Intracellular Biochemical Pathways and Molecular Targets

Interactions with Metabolic Cycles (e.g., Urea Cycle, Purine Metabolism, TCA Cycle, Pentose Phosphate (B84403) Pathway)

Comprehensive searches of scientific literature and preclinical data repositories did not yield specific studies detailing the direct interactions of Bis(2-aminoethyl)fumarate dihydrochloride (B599025) with key metabolic cycles. As of the latest available information, there is no published research that specifically investigates the effects of this compound on the Urea Cycle, Purine Metabolism, the Tricarboxylic Acid (TCA) Cycle, or the Pentose Phosphate Pathway.

While the fumarate (B1241708) moiety is an intermediate in the TCA cycle, the metabolic fate and enzymatic interactions of the full Bis(2-aminoethyl)fumarate dihydrochloride compound have not been elucidated in the context of these central metabolic pathways. Therefore, its potential influence—whether as an inhibitor, activator, or substrate—within these cycles remains uncharacterized in preclinical research.

Applications of Bis 2 Aminoethyl Fumarate Dihydrochloride in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The dual functionality of Bis(2-aminoethyl)fumarate dihydrochloride (B599025) makes it a versatile building block for a wide array of polymers. The central carbon-carbon double bond of the fumarate (B1241708) moiety can participate in addition polymerization reactions, while the terminal primary amine groups can be leveraged to introduce specific chemical properties or to create complex polymer architectures.

Radical Polymerization (e.g., RAFT, ATRP) for Controlled Architectures

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. boronmolecular.comspecificpolymers.com While the application of these techniques to 1,2-disubstituted alkenes like fumarates is generally more challenging than for monomers like acrylates or styrenes, they offer a pathway to precisely engineered materials. sigmaaldrich.comnih.gov

The control over polymerization afforded by RAFT is achieved by adding a suitable chain transfer agent (CTA) to a conventional free-radical polymerization system. boronmolecular.comsigmaaldrich.com This process allows for the synthesis of block copolymers, star polymers, and other complex structures. specificpolymers.com Similarly, ATRP uses a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains, enabling control over the polymerization process. sigmaaldrich.comcmu.edu For a monomer like Bis(2-aminoethyl)fumarate dihydrochloride, these methods could theoretically be employed to create polymers with controlled chain lengths and architectures, where the primary amine groups are regularly spaced along the polymer backbone.

Table 1: Comparison of Controlled Radical Polymerization Techniques

| Feature | RAFT (Reversible Addition-Fragmentation chain-Transfer) | ATRP (Atom Transfer Radical Polymerization) |

| Mechanism | Mediated by a thiocarbonylthio chain transfer agent (CTA) through a reversible chain-transfer process. sigmaaldrich.com | Catalyzed by a transition metal complex (e.g., copper with a nitrogen-based ligand) that cycles between oxidation states. sigmaaldrich.com |

| Key Components | Monomer, Initiator, RAFT Agent (CTA). specificpolymers.com | Monomer, Initiator (Alkyl Halide), Transition Metal Catalyst, Ligand. sigmaaldrich.com |

| Advantages | Tolerant to a wide range of functional groups and solvents; applicable to many monomers. sigmaaldrich.com | Provides excellent control over molecular weight and low polydispersity; allows for high chain-end functionality. cmu.edu |

| Challenges | Requires careful selection of the RAFT agent for a specific monomer; potential for color and odor in the final product. sigmaaldrich.com | Catalyst can be sensitive to oxygen; removal of the metal catalyst from the final polymer is often necessary. sigmaaldrich.com |

Copolymerization with Diverse Monomers for Tailored Properties

Copolymerization is a highly effective strategy for creating materials with properties that are intermediate between those of the parent homopolymers or are entirely unique. This compound, with its reactive fumarate group, can be copolymerized with a variety of other vinyl monomers to tailor the final properties of the material. researchgate.net For instance, copolymerization with hydrophobic monomers could be used to create amphiphilic polymers, while copolymerization with monomers bearing other functional groups could lead to multifunctional materials. The presence of the amine groups on the fumarate monomer introduces hydrophilicity and provides reactive handles for subsequent modifications. sigmaaldrich.com

Table 2: Potential Copolymers and Resulting Properties

| Co-monomer | Potential Polymer Type | Anticipated Properties |

| N-vinylpyrrolidone | Hydrophilic, water-soluble | Enhanced biocompatibility, film-forming capabilities. |

| Methyl Methacrylate | Amphiphilic or hydrophobic | Increased mechanical strength, tunable hydrophobicity. |

| Vinyl Acetate | Hydrophilic (after hydrolysis) | Tunable hydrophilicity, potential for creating hydrogels. nih.gov |

| Styrene | Amphiphilic | Formation of self-assembling structures like micelles in aqueous solutions. researchgate.net |

Formation of Hydrophilic and Amphiphilic Polymeric Systems

Polymers incorporating this compound are inherently hydrophilic due to the presence of the primary amine groups, which are protonated and positively charged in aqueous solutions at neutral or acidic pH. sigmaaldrich.com This characteristic makes the monomer an excellent candidate for producing water-soluble or water-swellable polymers. labinsights.nl

Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can be synthesized by copolymerizing this compound with hydrophobic monomers. nih.gov These amphiphilic macromolecules have the ability to self-assemble in solution to form nanostructures such as micelles or vesicles. nih.gov This behavior is driven by the tendency of the hydrophobic segments to minimize contact with water, while the hydrophilic segments, derived from the amino-fumarate monomer, remain exposed to the aqueous environment. Such systems are of great interest for applications in drug delivery and nanotechnology.

Integration into Functional Biomaterials and Scaffolds

The chemical structure of this compound makes it a promising candidate for the development of functional biomaterials. The ester linkages in the polymer backbone suggest potential biodegradability, and the primary amine groups offer sites for bioconjugation and cross-linking. nih.govnih.gov

Synthesis of Biocompatible Polymers for Research Applications

Biocompatible polymers are materials that can be used in medical applications without eliciting a significant adverse immune response from the host body. youtube.comnih.gov Polymers derived from this compound are anticipated to have good biocompatibility, as their potential degradation products—fumaric acid, ethanolamine, and their salts—are related to naturally occurring metabolites. The resulting poly(β-amino ester)-like structure is known for its biodegradability and pH-responsiveness, making it suitable for biomedical research applications. nih.govnih.gov These polymers can serve as platforms for fundamental studies in drug delivery, gene therapy, and tissue engineering. mdpi.com

Creation of Cross-linked Polymeric Networks and Hydrogels

The primary amine groups along the backbone of polymers made from this compound are ideal for creating cross-linked networks. nih.gov These networks can be formed by reacting the polymer with a variety of bifunctional or multifunctional cross-linking agents. The resulting materials are typically insoluble thermosets with enhanced mechanical strength and thermal stability. mdpi.com

When these cross-linked networks are highly hydrophilic and capable of absorbing large amounts of water, they are known as hydrogels. scienceopen.com Hydrogels are soft, flexible materials with properties that can mimic biological tissues, making them extremely valuable for biomedical applications such as wound dressings, contact lenses, and scaffolds for tissue regeneration. nih.govresearchgate.net The amine groups provide convenient sites for covalent cross-linking, leading to the formation of stable hydrogel structures. nih.gov

Table 3: Cross-linking Strategies for Amine-Functionalized Polymers

| Cross-linking Agent | Type of Linkage Formed | Properties of Network |

| Glutaraldehyde | Imine bond | Forms stable covalent networks; widely used but may have cytotoxicity concerns. |

| Diepoxides (e.g., ethylene (B1197577) glycol diglycidyl ether) | Amine-epoxy adduct | Creates flexible and stable ether linkages. |

| Diisocyanates | Urea linkage | Results in strong, rigid, and thermally stable networks. |

| Activated Esters (e.g., NHS esters) | Amide bond | Allows for cross-linking under mild, aqueous conditions, suitable for biomedical applications. |

Engineered Scaffolds for in vitro Cell Culture and Tissue Model Development

The development of three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering and the creation of more physiologically relevant in vitro cell culture models. Polymers derived from this compound are being investigated for their potential in this arena due to their inherent biocompatibility and tunable properties. The primary amine groups in the polymer backbone provide sites for covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences), which can significantly enhance cell attachment, proliferation, and differentiation.

The cross-linked hydrogels formed from these polymers can be engineered to have specific mechanical properties, porosity, and degradation rates to match the target tissue. For instance, the degradation of these scaffolds can be controlled to coincide with the rate of new tissue formation by the cultured cells. While direct studies on this compound for specific cell lines are emerging, the principles of its application are well-founded in the broader field of tissue engineering with functionalized polymers.

Table 1: Properties of Fumarate-Based Polymer Scaffolds for Cell Culture

| Property | Value | Cell Type | Reference |

| Compressive Modulus | 0.5 - 5 MPa | Chondrocytes | bohrium.com |

| Porosity | 80 - 95% | Osteoblasts | nih.gov |

| RGD Peptide Conjugation | Successful | Fibroblasts | N/A |

| In vitro Degradation | 4-12 weeks | N/A | nih.gov |

Note: The data in this table is representative of functionalized fumarate-based polymer scaffolds and illustrates the tunable properties relevant to this compound-derived materials.

Surface Modification and Nanomaterials Integration

The ability to control the surface properties of materials is critical in a vast array of applications, from biomedical implants to advanced electronics. Polymers synthesized from this compound offer a versatile platform for surface modification due to the reactivity of the pendant amino groups.

Derivatization of Substrates with Aminoethyl Fumarate Polymers

The amino groups along the polymer chain can be used to covalently graft the polymer onto a variety of substrates, including metals, ceramics, and other polymers. This can be achieved through various chemical reactions, such as amidation or Schiff base formation. Such surface derivatization can impart new functionalities to the substrate, such as improved biocompatibility, reduced protein fouling, or the ability to bind specific molecules. For example, coating a medical implant with a hydrophilic polymer derived from this compound could potentially reduce the foreign body response and improve tissue integration.

Nanocomposite Formation and Characterization

The incorporation of nanomaterials into a polymer matrix can lead to nanocomposites with dramatically enhanced properties. The amino groups in polymers derived from this compound can interact with the surface of various nanofillers, such as clays, carbon nanotubes, and metallic nanoparticles, through electrostatic interactions or covalent bonding. These interactions can lead to improved dispersion of the nanofiller within the polymer matrix and enhanced interfacial adhesion, which are crucial for achieving the desired property enhancements.

For example, the addition of hydroxyapatite (B223615) nanoparticles to an aminoethyl fumarate polymer matrix could result in a nanocomposite with improved mechanical strength and osteoconductivity, making it a promising candidate for bone tissue engineering applications. The characterization of such nanocomposites typically involves techniques such as transmission electron microscopy (TEM) to visualize the dispersion of the nanofiller, and mechanical testing to evaluate the improvement in properties.

Table 2: Characterization of Fumarate-Based Polymer Nanocomposites

| Nanofiller | Polymer Matrix | Improvement in Tensile Strength | Characterization Technique |

| Montmorillonite Clay | Poly(butylene fumarate) | 40% | X-Ray Diffraction, TEM |

| Carbon Nanotubes | Poly(propylene fumarate) | 60% | Raman Spectroscopy, SEM |

| Hydroxyapatite | Oligo(poly(ethylene glycol) fumarate) | 35% | FTIR, Mechanical Testing |

Note: This table presents data for analogous fumarate-based polymer systems to illustrate the potential enhancements achievable with this compound-based nanocomposites.

Supramolecular Assemblies and Gel Network Formation

The formation of supramolecular assemblies and gel networks is a fascinating area of materials science that relies on non-covalent interactions, such as hydrogen bonding, to create highly ordered structures. Fumarate derivatives, particularly those with amino acid-like side groups, have been shown to act as low molecular weight gelators. researchgate.netirb.hrnih.gov These molecules can self-assemble in certain solvents to form fibrous networks that entrap the solvent, resulting in the formation of a gel. researchgate.netirb.hrnih.gov

The self-assembly process is driven by a combination of hydrogen bonding between the amide and/or amine groups and π-π stacking of the fumarate units. researchgate.net The resulting gel properties, such as their mechanical strength and thermal stability, are highly dependent on the specific molecular structure of the gelator and the solvent used. researchgate.net Research on bis(amino acid)fumaramide derivatives has shown that these molecules can form gels in various organic solvents, and that the self-assembled structure can influence subsequent polymerization reactions. researchgate.netirb.hrnih.gov This suggests that this compound, with its potential for strong hydrogen bonding, could also form supramolecular gels, which could find applications in areas such as drug delivery and as templates for the synthesis of nanostructured materials.

Analytical Methodologies for Research on Bis 2 Aminoethyl Fumarate Dihydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for separating Bis(2-aminoethyl)fumarate dihydrochloride (B599025) from impurities, starting materials, and degradation products. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the content of non-volatile and thermally sensitive compounds like Bis(2-aminoethyl)fumarate dihydrochloride. A reverse-phase HPLC method is typically developed for this purpose. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net

The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. This compound, being a polar, ionic salt, will have a relatively short retention time unless mobile phase modifiers (e.g., ion-pairing agents) are used. Detection is commonly achieved using a UV detector, as the fumarate (B1241708) moiety contains a chromophore that absorbs UV light, typically around 210 nm. researchgate.net For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

A typical HPLC method for purity analysis might involve the following parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time(min): 0, %B: 5 -> Time(min): 20, %B: 50 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Interactive Data Table: Hypothetical HPLC Purity Analysis Results. This table shows potential results from an HPLC analysis, indicating the retention time and peak area for the main compound and possible process-related impurities.

| Compound | Retention Time (min) | Peak Area (%) | Identity |

| Fumaric Acid | 3.5 | 0.08 | Starting Material |

| 2-Aminoethanol | 4.2 | 0.15 | Impurity |

| Bis(2-aminoethyl)fumarate | 9.8 | 99.65 | Main Component |

| Unidentified Impurity 1 | 12.1 | 0.07 | Unknown |

| Unidentified Impurity 2 | 14.5 | 0.05 | Unknown |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov Direct analysis of this compound by GC is not feasible due to its salt nature and high polarity, which make it non-volatile. However, GC is highly valuable for two specific applications in its analysis:

Analysis of Volatile Byproducts: The synthesis of Bis(2-aminoethyl)fumarate can involve volatile starting materials, solvents (e.g., ethanol, isopropanol), or byproducts. Headspace GC, where the vapor above a sample is injected, is particularly effective for quantifying these residual volatile impurities.

Derivatization Analysis: To make the Bis(2-aminoethyl)fumarate molecule suitable for GC analysis, a chemical derivatization step can be performed. This involves reacting the polar amine groups with a reagent (e.g., a silylating agent like BSTFA) to create a more volatile and thermally stable derivative that can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov

A GC method for analyzing volatile impurities might use the following conditions:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.32 mm, 1.0 µm |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (5 min), then 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) |

Interactive Data Table: Hypothetical GC Analysis of Residual Solvents. This table outlines possible findings from a headspace GC analysis for volatile impurities in a sample of this compound.

| Compound | Retention Time (min) | Concentration (ppm) |

| Methanol | 3.1 | 50 |

| Ethanol | 4.5 | 120 |

| Acetonitrile | 5.2 | < 10 |

| Isopropanol | 6.8 | 25 |

Mass Spectrometry-Based Detection and Structural Confirmation

Mass Spectrometry (MS) is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elucidating the structure of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar, non-volatile, and thermally labile molecules, making it the ideal choice for this compound. frontiersin.orgphfscience.nz In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and enter the mass analyzer.

The analysis is typically performed in positive ion mode, where the basic amine groups are readily protonated. The expected primary ion for the free base (Bis(2-aminoethyl)fumarate, C8H16N2O4, M.W. = 204.22 g/mol ) would be the protonated molecule [M+H]⁺ at an m/z of approximately 205.2. Other common adduct ions, such as the sodium adduct [M+Na]⁺ (m/z 227.2) or the potassium adduct [M+K]⁺ (m/z 243.3), may also be observed. phfscience.nz

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 205.23 |

| [M+Na]⁺ | 227.21 |

| [M+K]⁺ | 243.18 |

| [2M+H]⁺ | 409.45 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. researchgate.netnih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 205.2) is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), causing it to break apart into smaller fragment ions (product ions).

The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For Bis(2-aminoethyl)fumarate, predictable fragmentation pathways include the cleavage of the ester bonds and losses of the aminoethyl side chains. This data is crucial for unequivocally confirming the identity of the compound and distinguishing it from isomers. researchgate.net

Interactive Data Table: Plausible MS/MS Fragmentation of [M+H]⁺ Ion (m/z 205.2). This table details the expected product ions from the fragmentation of the parent ion, which helps in confirming the molecular structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 205.2 | 162.2 | [M+H - C2H5N]⁺ (Loss of ethylamine) |

| 205.2 | 117.1 | [Fumaric Acid + H]⁺ (Cleavage of both ester linkages) |

| 205.2 | 89.1 | [HOOC-CH=CH-CO]⁺ |

| 205.2 | 44.1 | [C2H6N]⁺ (Protonated ethylamine (B1201723) fragment) |

Advanced Hyphenated Techniques for Complex Mixture Analysis

To achieve the highest level of analytical specificity and sensitivity, chromatographic separation techniques are often directly coupled with mass spectrometry. saspublishers.comresearchgate.netnih.gov This "hyphenation" leverages the separation power of chromatography and the detection and identification capabilities of MS.

For the analysis of this compound and its related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful hyphenated technique. researchgate.netdphen1.com An HPLC system separates the components of a mixture, and the eluent is directed into the ESI source of a mass spectrometer. This allows for the retention time, molecular weight, and structural (via MS/MS) information to be obtained for each component in a single analysis.

LC-MS is invaluable for identifying unknown impurities in a sample. For example, a minor peak observed in an HPLC-UV chromatogram can be immediately characterized by its mass spectrum, allowing for a tentative identification based on its molecular weight and fragmentation pattern, which is essential for process optimization and quality control. saspublishers.comnih.gov

Future Perspectives and Emerging Research Avenues for Bis 2 Aminoethyl Fumarate Dihydrochloride

Innovations in Synthetic Chemistry and Sustainable Production Methods

The synthesis of Bis(2-aminoethyl)fumarate dihydrochloride (B599025) and related compounds is poised for significant innovation, with a strong emphasis on sustainable and efficient production methods. Traditional chemical synthesis routes for related compounds, such as bis(2-aminoethyl)amine derivatives, often involve multi-step processes. nih.gov Future synthetic strategies for Bis(2-aminoethyl)fumarate dihydrochloride will likely focus on streamlined, environmentally friendly approaches.

One of the most promising avenues is the adoption of bio-based production for the fumaric acid precursor. The global demand for fumaric acid is currently met through the chemical conversion of petroleum-derived maleic anhydride (B1165640), a process that contributes to greenhouse gas emissions. proquest.com A more sustainable alternative is the bioproduction of fumaric acid through submerged fermentation using microorganisms like Rhizopus oryzae with agro-industrial residues as a substrate. proquest.com This bio-based fumaric acid can then be converted to its corresponding esters using enzymatic catalysts such as lipase (B570770) and esterase. proquest.com This "green" approach, utilizing renewable resources, could significantly reduce the environmental impact of producing fumarate-based compounds. bohrium.com Researchers are actively working on optimizing this process, for instance, by using solar energy to synthesize fumaric acid from bicarbonate and biomass-derived pyruvic acid, and even directly from gaseous carbon dioxide. azom.com

For the amine component, research into the synthesis of related compounds like bis(2-aminoethyl)terephthalamide from the aminolysis of waste poly(ethylene terephthalate) (PET) bottles showcases a move towards a circular economy in chemical production. nih.govacs.org Similar strategies could be envisioned for producing the bis(2-aminoethyl) moiety of the target compound.

Future synthetic methodologies are also likely to include:

Catalytic advancements: The use of novel catalysts to improve reaction efficiency and selectivity. For instance, processes for preparing related polyamines often utilize catalysts like Raney cobalt. google.com

Flow chemistry: Continuous flow reactors can offer better control over reaction conditions, leading to higher yields and purity while minimizing waste.

Solvent-free or green solvent reactions: Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry.

| Synthetic Component | Traditional Method | Emerging Sustainable Method | Key Advantages of Sustainable Method |

| Fumaric Acid | Chemical conversion of petroleum-derived maleic anhydride proquest.com | Fermentation of biomass using microorganisms like Rhizopus oryzae proquest.comresearchgate.net | Utilizes renewable resources, reduces greenhouse gas emissions. bohrium.com |

| Esterification | Acid-catalyzed esterification | Enzymatic conversion using lipase or esterase proquest.com | Milder reaction conditions, higher selectivity. |

| Amine Moiety | Traditional chemical synthesis | Synthesis from recycled materials (e.g., waste PET) nih.govacs.org | Promotes a circular economy, reduces reliance on virgin feedstocks. |

Advanced Computational Predictions and Big Data Analysis in Chemical Discovery

Computational Chemistry can be employed to:

Predict Molecular Properties: Quantum mechanical calculations can predict the three-dimensional structure, electronic properties, and reactivity of this compound. This information can provide insights into its stability, solubility, and potential interaction with biological targets. mdpi.comweizmann.ac.il

Simulate Molecular Interactions: Molecular docking and molecular dynamics simulations can model how the compound might bind to specific proteins or other biological macromolecules. mdpi.com This is crucial for identifying potential therapeutic targets and understanding its mechanism of action.

Guide Synthesis: Computational models can help in designing the most efficient synthetic routes by predicting reaction outcomes and identifying potential side products. acs.org

Big Data and Artificial Intelligence (AI) are transforming the landscape of chemical discovery by:

Analyzing vast datasets: AI algorithms can analyze large databases of chemical structures and biological activity data to identify patterns and predict the properties of new compounds. nih.govcontractpharma.com This can help in prioritizing which molecules to synthesize and test.

Predictive Modeling: Machine learning models can be trained to predict various properties, from toxicity to efficacy, based on the molecular structure. contractpharma.com This allows for the early-stage filtering of potentially harmful or ineffective compounds.

Drug Repurposing: Big data approaches can identify new uses for existing or novel compounds by analyzing their predicted interactions with a wide range of biological targets. contractpharma.com

The integration of these computational tools will enable a more rational and targeted approach to the investigation of this compound, accelerating its journey from a theoretical molecule to a compound with real-world applications. nih.gov

| Computational Tool | Application for this compound | Potential Outcome |

| Quantum Mechanics | Prediction of molecular geometry, electronic structure, and reactivity. weizmann.ac.il | Understanding of inherent stability and chemical properties. |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes, receptors). mdpi.com | Identification of potential therapeutic applications. |

| Machine Learning | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Early assessment of drug-likeness and safety profile. |

| Big Data Analysis | Mining chemical and biological databases for similar structures and activities. nih.govchemicalexpressth.com | Hypothesis generation for biological function and potential uses. |

Exploration of Novel Biochemical Pathways and Molecular Interaction Landscapes

The bifunctional nature of this compound, possessing both amine groups and a fumarate (B1241708) ester moiety, suggests it could interact with a diverse range of biochemical pathways and molecular targets. wikipedia.org Fumaric acid esters (FAEs), such as dimethyl fumarate (DMF), are known to have immunomodulatory, anti-inflammatory, and anti-oxidative effects. mdpi.comresearchgate.netnih.gov These effects are partly mediated through the activation of the Nrf2 transcriptional pathway, a critical cellular defense system against oxidative stress. mdpi.comresearchgate.netnih.gov It is plausible that this compound, upon hydrolysis to release a fumarate derivative, could engage similar pathways.

The presence of two primary amine groups also opens up possibilities for specific molecular interactions. Bifunctional amines and related structures like thioureas are known to act as organocatalysts by forming multiple hydrogen bonds, simultaneously activating different reactants. mdpi.comrsc.orgresearchgate.netnih.gov This ability to form specific, directed non-covalent interactions could enable this compound to:

Bind to enzyme active sites: The amine groups could form hydrogen bonds with amino acid residues in an enzyme's active site, potentially modulating its activity.

Interact with nucleic acids: The positively charged ammonium (B1175870) groups (in the dihydrochloride form) could interact with the negatively charged phosphate (B84403) backbone of DNA or RNA.